2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide 2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 899758-60-2
VCID: VC6601166
InChI: InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-8(6-9(10)14)17-5-4-16-12(13(17)19)21-7-11(15)18/h2-6H,7H2,1H3,(H2,15,18)
SMILES: COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)N)Cl
Molecular Formula: C13H12ClN3O3S
Molecular Weight: 325.77

2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

CAS No.: 899758-60-2

Cat. No.: VC6601166

Molecular Formula: C13H12ClN3O3S

Molecular Weight: 325.77

* For research use only. Not for human or veterinary use.

2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide - 899758-60-2

Specification

CAS No. 899758-60-2
Molecular Formula C13H12ClN3O3S
Molecular Weight 325.77
IUPAC Name 2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-8(6-9(10)14)17-5-4-16-12(13(17)19)21-7-11(15)18/h2-6H,7H2,1H3,(H2,15,18)
Standard InChI Key XNHUFTBQFRKHSD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)N)Cl

Introduction

Molecular Formula

The molecular formula is C12H12ClN3O3SC_{12}H_{12}ClN_3O_3S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms in addition to carbon and hydrogen.

Synthesis

The synthesis of this compound typically involves multistep organic transformations. While specific experimental details for this compound were not directly available in the provided sources, a general approach can be inferred based on similar compounds:

  • Formation of Pyrazinone Core:

    • The pyrazinone ring is synthesized via cyclization reactions involving diamines and diketones.

    • Substituents such as the 3-chloro-4-methoxyphenyl group are introduced through nucleophilic substitution or coupling reactions.

  • Introduction of Sulfanyl Group:

    • The sulfanyl (-S-) linkage is formed by reacting a thiol derivative with an appropriate precursor on the pyrazinone core.

  • Attachment of Acetamide Moiety:

    • The acetamide group is introduced by acylation reactions using acetic anhydride or acetyl chloride.

Characterization Techniques

To confirm the structure and purity of the compound, various analytical techniques are employed:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR are used to identify hydrogen and carbon environments within the molecule.

    • Key signals include those from aromatic protons (from the phenyl group), amide NH, and methylene groups.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks include:

      • Amide C=O stretch (~1650–1700 cm1^{-1}).

      • S-H or S-C vibrations (~600–800 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks corresponding to the molecular weight of the compound.

Crystallographic Analysis

Single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the molecule.

Potential Applications

While no specific biological studies on this compound were identified in the provided sources, structural analogs suggest potential pharmacological activities:

  • Antimicrobial Activity:

    • Compounds with pyrazinone cores and sulfanyl linkages have shown antibacterial and antifungal properties.

  • Anti-inflammatory Potential:

    • Similar compounds have been evaluated for their ability to inhibit enzymes like lipoxygenases involved in inflammatory pathways.

  • Drug Development:

    • The presence of diverse functional groups makes this compound a candidate for further optimization in drug discovery programs targeting enzymes or receptors.

Research Gaps and Future Directions

Further studies are required to explore:

  • In Vitro Biological Activity:

    • Screening against bacterial, fungal, or cancer cell lines.

  • In Silico Docking Studies:

    • Computational modeling to predict binding affinities with biological targets.

  • Toxicological Profile:

    • Assessment of safety and side effects through preclinical trials.

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